molecular formula C18H12N2 B15345450 3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene CAS No. 258-91-3

3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

Cat. No.: B15345450
CAS No.: 258-91-3
M. Wt: 256.3 g/mol
InChI Key: ASSQRFQUATULIR-UHFFFAOYSA-N
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Description

3,10-Diazatetracyclo[10.8.0.0⁴,⁹.0¹⁴,¹⁹]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is a polycyclic aromatic hydrocarbon (PAH) featuring a 20-membered icosa ring system with two nitrogen heteroatoms at positions 3 and 10. The tetracyclic framework includes bridging at positions 4–9 and 14–19, creating a rigid, conjugated structure. Its synthesis likely involves multi-step cyclization and functionalization, akin to methods described for structurally related compounds .

Properties

CAS No.

258-91-3

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

3,10-diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

InChI

InChI=1S/C18H12N2/c1-2-6-14-10-16-12-20-18-8-4-3-7-17(18)19-11-15(16)9-13(14)5-1/h1-12H

InChI Key

ASSQRFQUATULIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=NC4=CC=CC=C4N=CC3=CC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts. The process must also ensure safety and cost-effectiveness, given the complexity of the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials due to its stable polycyclic structure.

Mechanism of Action

The mechanism by which 3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Structure Type Heteroatoms Key Substituents Ring System Size Notable Properties (Inferred)
Target Compound: 3,10-Diazatetracyclo[...]decaene Tetracyclic 2 N None (parent structure) 20-membered High rigidity, conjugation, polar N sites
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19) Pentacyclic 0 N Hydroxy, methoxy, dicarboxaldehyde 28-membered Enhanced solubility, reactive aldehyde groups
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...]decaene Tetracyclic 1 N Methoxy 20-membered Lipophilic, moderate stability, irritant
Metabolite: Tetraazapentacyclo[...]tetracosa-decaen-4-yl]propanoic acid Pentacyclic 4 N Propanoic acid 24-membered High polarity, potential bioactivity

Key Observations:

The metabolite’s pentacyclic structure introduces additional rigidity, which may limit conformational flexibility compared to the target compound.

Heteroatom Influence :

  • The two nitrogen atoms in the target compound provide distinct electronic effects (e.g., basicity, π-conjugation modulation) compared to the single N in the 14-azatetracyclo compound .
  • The tetraazapentacyclo metabolite exhibits four N atoms, likely increasing hydrogen-bonding capacity and aqueous solubility relative to the target compound.

Functional Group Impact: Substituents like methoxy (Compound 19 , 14-azatetracyclo ) and propanoic acid (metabolite ) alter polarity and reactivity. The target compound’s lack of such groups suggests lower solubility but greater synthetic versatility for derivatization.

Reactivity and Stability

  • Oxidative Stability : The target compound’s conjugated system may resist oxidation better than hydroxy/methoxy-substituted analogs (e.g., Compound 19 ), where electron-donating groups could destabilize the π-system.
  • Hazard Profile : Unlike the 14-azatetracyclo compound , which poses skin and respiratory irritation risks, the target compound’s hazard profile is undefined but may be milder due to the absence of reactive substituents.

Biological Activity

3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is a complex organic compound notable for its unique polycyclic structure and potential biological activities. This article delves into its synthesis, biological mechanisms of action, and various applications in scientific research.

PropertyValue
CAS No.258-91-3
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
IUPAC NameThis compound
InChI KeyASSQRFQUATULIR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions and specific catalysts to achieve high yields and purity. The compound's complex structure allows it to participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. These interactions can influence various biochemical pathways by activating or inhibiting specific enzymes or receptors.

Research Findings

Several studies have investigated the potential therapeutic applications of this compound:

  • Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that 3,10-Diazatetracyclo compounds may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Some analogs have been evaluated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies

  • Anticancer Study : A study conducted on a derivative of 3,10-Diazatetracyclo showed significant inhibition of tumor growth in xenograft models when administered at specific dosages over a defined treatment period.
  • Neuroprotective Study : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

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